molecular formula C12H21NO3 B1477603 3-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid CAS No. 2097984-00-2

3-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid

Cat. No.: B1477603
CAS No.: 2097984-00-2
M. Wt: 227.3 g/mol
InChI Key: HAUJXQKPTPINAA-UHFFFAOYSA-N
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Description

3-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Prins-Type Cyclization of Oxonium Ions

Research by Fráter, Müller, and Kraft (2004) discusses the Prins cyclization process involving tetrahydro-2H-pyran derivatives, which are related to the chemical structure . This process is important for synthesizing diverse molecular structures, including those with medicinal and chemical applications (Fráter, Müller, & Kraft, 2004).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

A study by Aly and El-Mohdy (2015) explores the modification of hydrogels using various amine compounds, including those related to the tetrahydro-2H-pyran structure. This research is significant for medical applications, especially considering the antibacterial and antifungal properties of the modified polymers (Aly & El-Mohdy, 2015).

Synthesis and Applications in Organic Chemistry

Hanzawa et al. (2012) provide insights into the synthesis of various compounds, including tetrahydropyran derivatives, from 6-methyl-5-hepten-2-one. The study's relevance lies in the broad utility of these compounds in organic synthesis and potential pharmaceutical applications (Hanzawa et al., 2012).

Cyclization Reactions for Synthesis

Huang and Zhou (2002) delve into the cyclization reactions of cyclopropylideneacetic acids and esters. The reactions studied here are crucial for the facile synthesis of certain furanones and pyranones, showcasing the versatility of cyclization reactions in organic chemistry (Huang & Zhou, 2002).

Synthesis of Tetrahydroquinoline Derivatives

Research by Bombarda et al. (1992) focuses on the synthesis of tetrahydroquinoline derivatives involving tetrahydro-2H-pyran. This research underscores the importance of these compounds in developing pharmaceuticals and other chemical agents (Bombarda et al., 1992).

Properties

IUPAC Name

3-[cyclopropylmethyl(oxan-4-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-12(15)3-6-13(9-10-1-2-10)11-4-7-16-8-5-11/h10-11H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUJXQKPTPINAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CCC(=O)O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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